1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride
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Overview
Description
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride is a compound that belongs to the class of organic compounds known as piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high selectivity, high yields, and a broad substrate scope . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring acts as a nucleophile.
Cyclization: The compound can undergo cyclization reactions to form spiropiperidines or condensed piperidines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and is used in similar applications.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Another piperidine derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-4-5-13-11(7-9)14-6-2-3-10(12)8-14;/h4-5,7,10H,2-3,6,8,12H2,1H3;1H |
InChI Key |
RGQHLYSUQGUKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
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